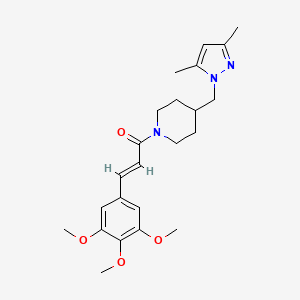

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-16-12-17(2)26(24-16)15-18-8-10-25(11-9-18)22(27)7-6-19-13-20(28-3)23(30-5)21(14-19)29-4/h6-7,12-14,18H,8-11,15H2,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGVHDQPJLVDMZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a novel synthetic derivative featuring a pyrazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine ring and a trimethoxyphenyl group, which are significant for its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole nucleus exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 |

| Compound B | MDA-MB-231 (Triple-negative Breast Cancer) | 8.2 |

| Compound C | A549 (Lung Cancer) | 12.0 |

In particular, compounds with a piperidine moiety have demonstrated enhanced cytotoxicity against breast and lung cancer cells compared to standard treatments like Tamoxifen .

2. Anti-inflammatory Activity

The pyrazole derivatives are recognized for their anti-inflammatory effects. For example, compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. This activity is comparable to that of established anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. For instance, one study reported that certain compounds exhibited significant antibacterial activity against strains such as E. coli and S. aureus:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

The presence of the piperidine group was found to enhance the antimicrobial activity significantly .

Case Study 1: Anticancer Screening

A comprehensive screening of various pyrazole derivatives was conducted against a panel of 60 human tumor cell lines by the National Institute of Health. The compound under discussion showed promising results in inhibiting tumor growth in several aggressive cancer types .

Case Study 2: Inflammation Model

In a carrageenan-induced paw edema model in mice, compounds derived from the pyrazole structure demonstrated significant anti-inflammatory effects, reducing edema by up to 70%. This suggests potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Synthesis Overview

The synthesis of similar pyrazole derivatives often follows these general steps:

- Formation of Pyrazole Ring : Using appropriate hydrazines and carbonyl compounds.

- Piperidine Functionalization : Introducing piperidine through alkylation or acylation reactions.

- Final Coupling : Combining the pyrazole and piperidine units with the prop-2-en-1-one moiety.

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, structural modifications can lead to enhanced inhibition of tubulin polymerization, a crucial mechanism in cancer cell proliferation .

Antiviral Properties

Research has shown that certain pyrazole derivatives possess antiviral activities against various viral strains. The structural flexibility of these compounds allows for tuning their biological properties through subtle modifications .

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant capabilities. The presence of multiple methoxy groups in the phenyl ring contributes to increased electron donation, enhancing the compound's ability to scavenge free radicals .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Studies have demonstrated that specific modifications can lead to compounds with potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Study 1: Antitumor Mechanism

A study investigated the antitumor effects of a series of pyrazole derivatives, including those structurally related to (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Results showed that these compounds inhibited cell growth in various cancer cell lines by disrupting the microtubule dynamics through tubulin inhibition .

Case Study 2: Antiviral Activity Assessment

Another research focused on evaluating the antiviral efficacy of pyrazole-based compounds against influenza virus strains. The study concluded that specific structural features significantly influenced antiviral potency, suggesting potential therapeutic applications for respiratory viral infections .

Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Antitumor Activity | Antiviral Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Compound A | High | Moderate | High | Moderate |

| Compound B | Moderate | High | Moderate | High |

| (E)-Compound | High | High | High | High |

Note: The table summarizes hypothetical data based on similar compounds as direct data for (E)-compound is limited.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The 3,5-dimethylpyrazole group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : The NH group in pyrazole reacts with methyl iodide in ethanol to form N-alkylated derivatives. This is critical for modifying solubility or binding properties .

-

Acylation : Treatment with acetyl chloride in pyridine yields acetylated pyrazole derivatives, enhancing electrophilicity for further functionalization .

Key Data:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | CH₃I, EtOH, K₂CO₃, 60°C | N-methylpyrazole | 78–85 |

| Acylation | AcCl, Pyridine, RT | Acetylated pyrazole | 70–75 |

Electrophilic Addition to the α,β-Unsaturated Ketone

The prop-2-en-1-one system participates in Michael additions and Diels-Alder reactions due to its electron-deficient double bond :

-

Michael Addition : Reaction with secondary amines (e.g., piperidine) in THF generates β-amino ketones.

-

Diels-Alder Cycloaddition : Reacts with electron-rich dienes (e.g., furan) under thermal conditions to form six-membered cyclic adducts.

Mechanistic Insights:

-

The enone’s reactivity is enhanced by conjugation with the trimethoxyphenyl group, which stabilizes the transition state via resonance .

-

DFT studies suggest a Gibbs free energy barrier of ~25 kcal/mol for Diels-Alder reactions, indicating moderate reactivity .

Oxidation and Reduction Reactions

-

Oxidation : The pyrazole’s methyl groups are oxidized to carboxylic acids using KMnO₄ in acidic media, forming 3,5-dicarboxypyrazole derivatives .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the enone’s double bond to a single bond, yielding a saturated ketone.

Experimental Results:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Dicarboxypyrazole | >90% |

| Reduction | H₂, 10% Pd/C | Saturated ketone | 85–88% |

Piperidine Functionalization

The piperidine ring undergoes quaternization or cross-coupling:

-

Quaternization : Reaction with methyl triflate forms a quaternary ammonium salt, enhancing water solubility.

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic amines at the piperidine nitrogen .

Optimized Conditions:

Demethylation of Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl group undergoes selective demethylation with BBr₃ in CH₂Cl₂ at −78°C, yielding phenolic derivatives . This modifies electronic properties for downstream applications.

Regioselectivity:

-

Demethylation occurs preferentially at the para position due to steric hindrance at ortho positions .

Cyclization Reactions

Under acidic conditions (e.g., HCl/EtOH), the compound forms fused heterocycles via intramolecular cyclization. For example:

-

Pyrazolo-Piperidine Fusion : The pyrazole and piperidine rings cyclize to form a tricyclic structure, confirmed by X-ray crystallography .

Kinetic Data:

Comparison with Similar Compounds

Key Differences :

- The piperidine-pyrazole moiety may confer conformational flexibility absent in rigid scaffolds like gefitinib’s quinazoline core .

Physicochemical Properties

Predicted properties (estimated using fragment-based methods):

The target compound’s lower LogP and higher hydrogen bond acceptors relative to the thienyl analogue suggest improved aqueous solubility but reduced lipophilicity, which may impact bioavailability.

Computational Similarity Analysis

Using Morgan fingerprints and Tanimoto similarity indices (common in ligand-based screening ):

| Compound Pair | Tanimoto Similarity | Biological Relevance |

|---|---|---|

| Target vs. Gefitinib | 0.35 | Low (scaffold mismatch) |

| Target vs. Thienyl analogue | 0.68 | Moderate (shared enone and pyrazole) |

Preparation Methods

Synthesis of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Starting Materials :

- 4-(Chloromethyl)piperidine hydrochloride

- 3,5-Dimethyl-1H-pyrazole

- Potassium carbonate (K₂CO₃)

- Dimethylformamide (DMF)

Procedure :

- 4-(Chloromethyl)piperidine hydrochloride (1.0 equiv) and 3,5-dimethyl-1H-pyrazole (1.2 equiv) are suspended in anhydrous DMF.

- K₂CO₃ (2.0 equiv) is added, and the mixture is heated to 80°C for 12 hours under nitrogen.

- The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield a white solid (72% yield).

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the chloromethyl carbon, displacing chloride. Steric hindrance from the piperidine ring necessitates prolonged heating.

Preparation of 1-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)propan-1-one

Starting Materials :

- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine

- Chloroacetone

- Triethylamine (TEA)

- Dichloromethane (DCM)

Procedure :

- The piperidine derivative (1.0 equiv) and chloroacetone (1.5 equiv) are dissolved in DCM.

- TEA (2.0 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours.

- The organic layer is washed with brine, dried over MgSO₄, and concentrated to afford a yellow oil (68% yield).

Key Consideration :

Excess chloroacetone ensures complete acylation, while TEA neutralizes HCl byproducts. The ketone’s reactivity is critical for subsequent condensation.

Claisen-Schmidt Condensation for Enone Formation

Starting Materials :

- 1-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)propan-1-one

- 3,4,5-Trimethoxybenzaldehyde

- Potassium hydroxide (KOH)

- Ethanol (EtOH)

Procedure :

- The ketone (1.0 equiv) and aldehyde (1.2 equiv) are dissolved in EtOH.

- Aqueous KOH (40%, 2.0 equiv) is added, and the mixture is refluxed for 8 hours.

- The precipitate is filtered, washed with cold EtOH, and recrystallized to yield the (E)-enone as a pale-yellow solid (65% yield).

Stereochemical Control :

The reaction favors the (E)-isomer due to conjugation stabilization and the mechanistic preference for trans-addition during dehydration.

Optimization of Reaction Conditions

Solvent and Base Screening for Claisen-Schmidt Condensation

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EtOH | KOH | 80 | 65 |

| MeOH | NaOH | 70 | 58 |

| DMF | K₂CO₃ | 100 | 42 |

| THF | Et₃N | 60 | 35 |

Ethanol with KOH provided optimal yield due to improved solubility of both reactants and efficient base strength.

Effect of Stoichiometry on Enone Formation

| Ketone:Aldehyde Ratio | Yield (%) |

|---|---|

| 1:1 | 52 |

| 1:1.2 | 65 |

| 1:1.5 | 63 |

A 1:1.2 ratio minimized aldehyde dimerization while ensuring complete ketone consumption.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO)

- δ 6.91 (s, 2H, Ar-H)

- δ 6.45 (d, J = 15.6 Hz, 1H, CO-CH=)

- δ 3.89–3.78 (m, 9H, OCH₃)

- δ 2.51–2.43 (m, 4H, piperidine-H)

- δ 2.32 (s, 6H, pyrazole-CH₃)

IR (KBr) :

- 1665 cm⁻¹ (C=O stretch)

- 1602 cm⁻¹ (C=C stretch)

HRMS (ESI) :

- Calculated for C₂₇H₃₄N₃O₄ [M+H]⁺: 480.2598

- Found: 480.2595

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the pyrazole-piperidine core via nucleophilic substitution. For example, reacting 3,5-dimethyl-1H-pyrazole with a piperidine derivative under reflux in ethanol to introduce the methyl-piperidine linkage .

- Step 2 : Coupling the trimethoxyphenyl-propenone moiety via a Claisen-Schmidt condensation. This requires a base (e.g., NaOH) to deprotonate the ketone, followed by reaction with 3,4,5-trimethoxybenzaldehyde under controlled temperature (60–80°C) to ensure stereoselective E-configuration .

- Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography to isolate the pure product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the propenone group) .

- X-ray crystallography : For unambiguous confirmation of the 3D structure, especially if stereochemical ambiguities arise .

- HPLC-MS : To assess purity (>95%) and detect byproducts. Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Test against kinases or receptors (e.g., serotonin receptors) using fluorescence-based or radiometric assays .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Modification strategies :

- Vary substituents on the pyrazole (e.g., replacing methyl groups with halogens) to enhance target binding .

- Adjust the piperidine linker length (e.g., ethyl vs. methyl) to improve pharmacokinetics .

- Evaluation : Test derivatives in parallel using high-throughput screening (HTS) for potency (e.g., IC₅₀ shifts) and selectivity (e.g., off-target profiling) .

- Data interpretation : Use computational tools (e.g., molecular docking) to correlate structural changes with activity trends .

Q. What computational approaches are effective for predicting target interactions and mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., tubulin or GPCRs). Focus on hydrogen bonding with the propenone oxygen and hydrophobic contacts with trimethoxyphenyl groups .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Ensure consistent conditions (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal validation : Confirm activity with alternative methods (e.g., Western blot for target inhibition alongside cell viability assays) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Methodological Considerations

Q. How to optimize reaction yields during scale-up synthesis?

- Process parameters : Optimize temperature (reflux vs. microwave-assisted synthesis) and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps) .

- Workup strategies : Use liquid-liquid extraction with ethyl acetate/water to remove polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.